Butyl 2-amino-4-methyl-pentanoate

Description

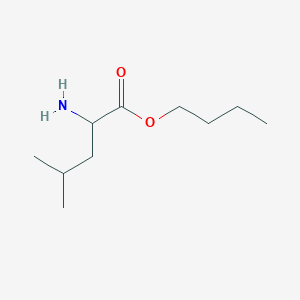

Butyl 2-amino-4-methyl-pentanoate is a synthetic ester derived from 2-amino-4-methylpentanoic acid (a branched-chain amino acid analog) and butanol. This compound features an amino group at the second carbon and a methyl group at the fourth carbon of the pentanoate backbone, esterified with a butyl group.

Properties

CAS No. |

42031-13-0 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

butyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-13-10(12)9(11)7-8(2)3/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

HYPLQEHLQMSBKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-4-methyl-pentanoate typically involves the esterification of 2-amino-4-methyl-pentanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-4-methyl-pentanoate can undergo various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions involving the amino group.

Major Products

Hydrolysis: 2-amino-4-methyl-pentanoic acid and butanol.

Reduction: The corresponding alcohol, butyl 2-amino-4-methyl-pentanol.

Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Butyl 2-amino-4-methyl-pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 2-amino-4-methyl-pentanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active 2-amino-4-methyl-pentanoic acid, which can then interact with various enzymes and receptors in biological systems . The amino group allows for further modifications and interactions with other biomolecules, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and regulatory data for butyl 2-amino-4-methyl-pentanoate and structurally or functionally related esters, based on available evidence:

Key Comparative Insights:

Functional Group Influence: The amino group in this compound likely increases its polarity and reactivity compared to non-functionalized esters like butyl acetate. This could enhance solubility in polar solvents but may also elevate sensitization risks, as seen in butyl acrylate’s allergenic profile . tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate shares a similar methylpentanoate backbone but incorporates a chloroacetamido group, enabling applications in chiral synthesis .

Toxicity and Safety: Butyl acrylate exhibits significant hazards (flammability, skin/eye irritation) due to its α,β-unsaturated ester structure . This compound’s amino group may introduce additional risks (e.g., sensitization), though specific data are lacking. Butyl acetate and butyl carbitol acetate show lower acute toxicity, attributed to their saturated ester structures and lack of reactive substituents .

The amino group in this compound could alter biodegradability, though this remains speculative.

Regulatory Compliance: Butyl acrylate is widely listed in global chemical inventories (e.g., TSCA, IECSC) , whereas the regulatory status of this compound is undocumented in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.